molecular formula C12H16ClN3O2 B14952190 1-(2-Chloro-4-nitrophenyl)-3,5-dimethylpiperazine

1-(2-Chloro-4-nitrophenyl)-3,5-dimethylpiperazine

Katalognummer: B14952190
Molekulargewicht: 269.73 g/mol
InChI-Schlüssel: UEIVDYVQWOFTJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-4-nitrophenyl)-3,5-dimethylpiperazine is a chemical compound characterized by a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and two methyl groups at positions 3 and 5

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrophenyl)-3,5-dimethylpiperazine typically involves the reaction of 2-chloro-4-nitroaniline with 3,5-dimethylpiperazine under controlled conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloro-4-nitrophenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), dimethylformamide (DMF).

Major Products Formed:

    Amines: Reduction of the nitro group yields amines.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-4-nitrophenyl)-3,5-dimethylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2-Chloro-4-nitrophenol: Shares the 2-chloro-4-nitrophenyl group but lacks the piperazine ring.

    3,5-Dimethylpiperazine: Lacks the 2-chloro-4-nitrophenyl group.

    1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: Similar structure but with a different substitution pattern on the piperazine ring.

Uniqueness: 1-(2-Chloro-4-nitrophenyl)-3,5-dimethylpiperazine is unique due to the specific combination of the 2-chloro-4-nitrophenyl group and the 3,5-dimethylpiperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C12H16ClN3O2

Molekulargewicht

269.73 g/mol

IUPAC-Name

1-(2-chloro-4-nitrophenyl)-3,5-dimethylpiperazine

InChI

InChI=1S/C12H16ClN3O2/c1-8-6-15(7-9(2)14-8)12-4-3-10(16(17)18)5-11(12)13/h3-5,8-9,14H,6-7H2,1-2H3

InChI-Schlüssel

UEIVDYVQWOFTJP-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(N1)C)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.